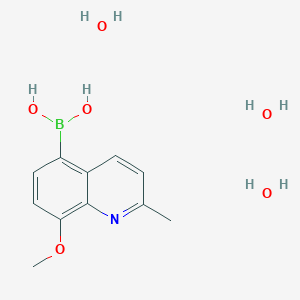
N-methyl-3-(methylsulfanyl)cyclopentan-1-amine
Overview
Description
“N-methyl-3-(methylsulfanyl)cyclopentan-1-amine” is a chemical compound with the CAS Number: 1340395-09-6 . It has a molecular weight of 145.27 and its IUPAC name is N-methyl-3-(methylsulfanyl)cyclopentanamine . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “N-methyl-3-(methylsulfanyl)cyclopentan-1-amine” is 1S/C7H15NS/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3 . This indicates that the compound has a cyclopentane ring with a methylsulfanyl group and a methylamine group attached to it.Physical And Chemical Properties Analysis
“N-methyl-3-(methylsulfanyl)cyclopentan-1-amine” is a liquid at room temperature .Scientific Research Applications
Method for Direct N-Monomethylation of Aromatic Primary Amines The direct N-monomethylation of aromatic primary amines, including compounds related to N-methyl-3-(methylsulfanyl)cyclopentan-1-amine, has been achieved using methanol as a methylating agent. The method presented by Li et al. (2012) is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, offering an efficient and environmentally favorable approach (Li et al., 2012).
Synthesis of Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine A study by Liu et al. (2009) focuses on the synthesis of a compound closely related to N-methyl-3-(methylsulfanyl)cyclopentan-1-amine. This compound was synthesized by cycloaddition and subsequent N-methylation, demonstrating the potential for creating structurally complex molecules with similar functional groups (Liu et al., 2009).
Synthesis and Characterization of N-methyl-3-phenyl-norbornan-2-amine Kavanagh et al. (2013) describe the synthesis and characterization of N-methyl-3-phenyl-norbornan-2-amine, a compound with structural similarities to N-methyl-3-(methylsulfanyl)cyclopentan-1-amine. This study provides insights into the synthesis processes and characterization techniques applicable to similar N-methylated amines (Kavanagh et al., 2013).
Safety And Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H227, H302, H314, and H335, indicating that it is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .
properties
IUPAC Name |
N-methyl-3-methylsulfanylcyclopentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQIKLYNSUNDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(methylsulfanyl)cyclopentan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




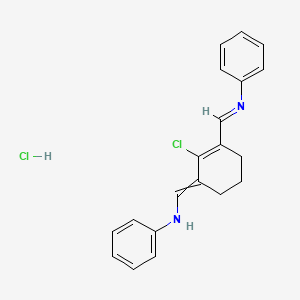
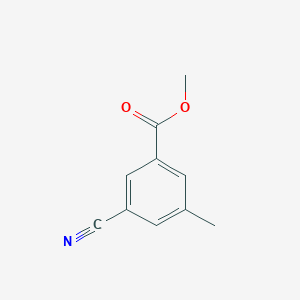
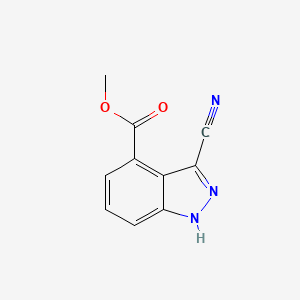
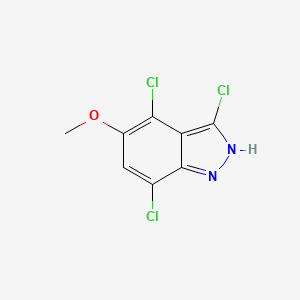
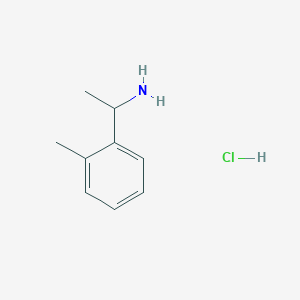
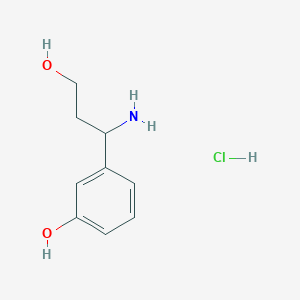
![4-Chloro-N-[1-(N'-hydroxycarbamimidoyl)cyclohexyl]benzamide](/img/structure/B1423242.png)
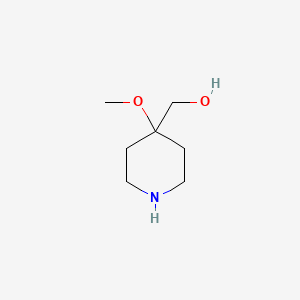

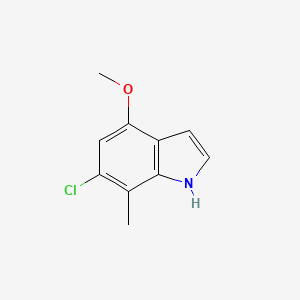
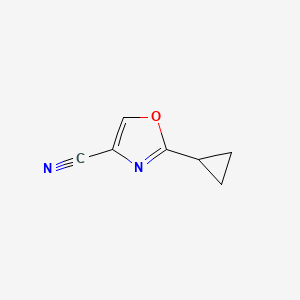
![4-{[6-chloro-4-oxo-2H-thiochromen-3(4H)-yliden]methyl}benzenecarbonitrile](/img/structure/B1423251.png)
